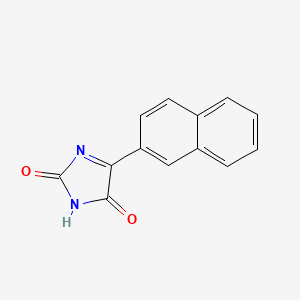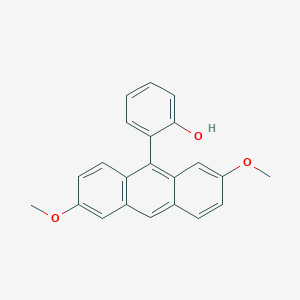
2-(2,6-Dimethoxyanthracen-9-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethoxyanthracen-9-YL)phenol is an organic compound that belongs to the class of phenols It features a phenol group attached to an anthracene moiety, which is further substituted with methoxy groups at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethoxyanthracen-9-YL)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,6-dimethoxyanthracene with phenol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the anthracene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethoxyanthracen-9-YL)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The anthracene moiety can undergo electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Phenols.
Substitution: Halogenated or nitro-substituted anthracenes.
Applications De Recherche Scientifique
2-(2,6-Dimethoxyanthracen-9-YL)phenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethoxyanthracen-9-YL)phenol involves its interaction with molecular targets through its phenol and anthracene moieties. The phenol group can participate in hydrogen bonding and redox reactions, while the anthracene moiety can engage in π-π interactions with other aromatic systems . These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the phenol group, making it less reactive in certain chemical reactions.
9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene: Contains additional substituents that alter its photophysical properties.
9,10-Bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in photophysical applications.
Uniqueness
2-(2,6-Dimethoxyanthracen-9-YL)phenol is unique due to the presence of both phenol and methoxy groups on the anthracene moiety. This combination imparts distinct chemical reactivity and photophysical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
92776-72-2 |
|---|---|
Formule moléculaire |
C22H18O3 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2-(2,6-dimethoxyanthracen-9-yl)phenol |
InChI |
InChI=1S/C22H18O3/c1-24-16-9-10-18-15(12-16)11-14-7-8-17(25-2)13-20(14)22(18)19-5-3-4-6-21(19)23/h3-13,23H,1-2H3 |
Clé InChI |
HARFWQIKXZQNHA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)OC)C4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)

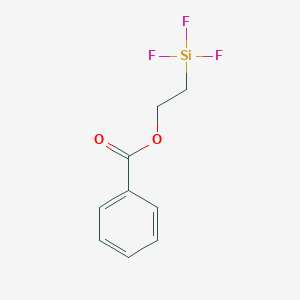

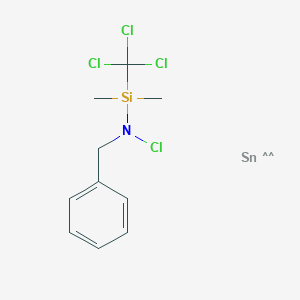
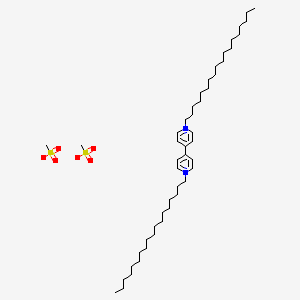
![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)
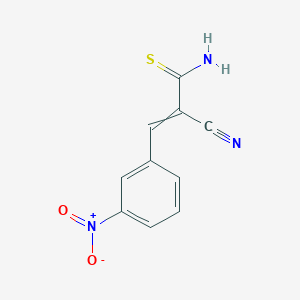
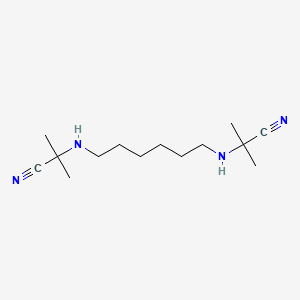
![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)


